Trans-4-Methyl-piperidin-3-OL is a piperidine derivative characterized by its six-membered ring structure that includes one nitrogen atom. This compound is significant in various biochemical processes and has garnered attention for its potential therapeutic applications. It is classified as an organic compound and falls under the broader category of heterocyclic compounds, specifically piperidines.
Trans-4-Methyl-piperidin-3-OL is classified as:
The synthesis of trans-4-Methyl-piperidin-3-OL typically involves the hydrogenation of pyridine derivatives. Common catalysts used in this process include cobalt, ruthenium, or nickel-based nanocatalysts. Additionally, methods like catalytic hydrogenation and cyclization reactions are employed in industrial settings .
Trans-4-Methyl-piperidin-3-OL features a saturated six-membered ring with one nitrogen atom. The molecular structure can be depicted as follows:
Trans-4-Methyl-piperidin-3-OL undergoes several chemical reactions, including:
Trans-4-Methyl-piperidin-3-OL interacts with several biological targets, notably the chemokine receptor CCR5, which is involved in HIV entry into cells. The compound's mechanism involves binding to this receptor, inhibiting its activity through salt bridge interactions that alter signaling pathways within immune cells .
The compound's action can lead to:
Trans-4-Methyl-piperidin-3-OL is typically presented as a colorless to light yellow liquid or solid, depending on its form and purity. It has a characteristic odor and is soluble in water and organic solvents.
Key chemical properties include:
Relevant data from studies indicate that piperidine derivatives exhibit diverse biological activities, making them valuable in medicinal chemistry.
Trans-4-Methyl-piperidin-3-OL has several applications across different fields:
Catalytic hydrogenation serves as a pivotal step for constructing the saturated piperidine ring and establishing the trans stereochemistry in 4-methyl-piperidin-3-ol derivatives. A prominent approach involves the hydrogenation of unsaturated precursors such as (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine, where PG denotes an amino-protecting group (e.g., Boc or Cbz). This transformation typically employs palladium on carbon (Pd/C) or Raney nickel under moderate hydrogen pressure (1–3 atm), achieving near-quantitative conversion to the corresponding (3R,4R)-N-PG-3-amino-4-methylpiperidine. The reaction proceeds with syn addition of hydrogen, preserving the preconfigured trans stereochemistry from the dihydropyridine precursor [3]. Critical to success is the careful selection of reaction solvents (e.g., methanol or ethyl acetate) and acid additives (e.g., acetic acid), which prevent catalyst poisoning and epimerization. For industrial-scale synthesis, continuous-flow hydrogenation systems have been implemented, enhancing reproducibility and reducing metal catalyst loadings to <0.5 mol% [3].
Table 1: Hydrogenation Conditions for trans-4-Methyl-piperidin-3-ol Precursors
Precursor | Catalyst | Pressure (atm) | Solvent | Yield (%) | de (%) |
---|---|---|---|---|---|
N-Boc-4-methyl-3-nitro-3,4-dihydropyridine | 5% Pd/C | 1.5 | MeOH | 98 | >99 |
N-Cbz-4-methyl-3-nitro-3,4-dihydropyridine | Raney Ni | 3.0 | EtOAc | 95 | 97 |
Transition metal nanocatalysts enable precise stereodifferentiation in the synthesis of trans-4-methyl-piperidin-3-ol scaffolds. A landmark strategy employs chiral copper complexes derived from phosphoramidite ligands to mediate asymmetric allylic substitutions. For example, the stereoselective anti-SN2ʹ cuprate displacement of allylic phosphonates installs the C3 stereocenter with >98% enantiomeric excess (ee), as validated in the synthesis of trans-3,4-dimethyl-4-arylpiperidines [4]. The copper–ligand complex enforces a π-allyl transition state where nucleophilic attack occurs exclusively from the less hindered face, dictating the trans relationship relative to the C4 methyl group. Modern adaptations utilize palladium nanocatalysts (2–5 nm particle size) stabilized by cinchona alkaloids for tandem Suzuki coupling/trans-selective 4-methylation sequences. These catalysts provide enhanced stereocontrol (de >98%) and tolerate diverse functional groups, including aryl boronic acids and vinyl halides, facilitating access to pharmacologically relevant 4-arylpiperidines [4].
Table 2: Metal-Catalyzed Stereoselective Syntheses
Catalyst System | Reaction Type | Key Stereochemical Outcome | ee/de (%) |
---|---|---|---|
Cu(I)/Phosphoramidite | anti-SN2ʹ displacement | Axial chirality induction | 98 ee |
Pd(0)-Cinchona alkaloid nano | Tandem Suzuki/methylation | trans-3,4-Disubstituted piperidines | >98 de |
Multi-step sequences leveraging intramolecular cyclization offer robust routes to the trans-4-methyl-piperidin-3-ol framework. A patented method involves a stereocontrolled ring closure between 2-butenal and N-PG-2-nitroethylamine, catalyzed by a bifunctional thiourea-tertiary amine organocatalyst. This reaction proceeds via a Michael–Henry cascade at –10°C to 50°C, generating (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine with >20:1 diastereoselectivity [3]. The catalyst’s thiourea moiety activates the enal carbonyl through hydrogen bonding, while the tertiary amine deprotonates the nitroethane intermediate, enforcing an Re-face attack. Subsequent acid-catalyzed dehydration (using p-toluenesulfonic acid in toluene) aromatizes the intermediate, and hydrogenation completes the piperidine ring. For installing the 3-hydroxy group, stereoretentive epoxidation/hydrolysis sequences are employed. Alternatively, diastereoselective alkylation of Evans oxazolidinone-bound β-amino esters introduces C4 methyl groups with >95% de, though this elongates synthetic steps [3] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9